1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

soluble epoxide hydrolase urea SAR piperidine derivatives

Researchers face reproducibility risks when procuring 'close analogs' for sEH/Tankyrase SAR without confirmed selectivity. This distinct ortho-tolyl & 2-pyridyl-piperidine urea (C19H24N4O, MW 324.4) provides a precise chemical probe to interrogate steric and lipophilic effects on inhibitor binding. - Scaffold Diversification: Differentiated substitution pattern for comparative profiling against phenyl analogs. - Quality Assurance: Guaranteed purity (98% HPLC) with validated structural identity via SMILES/IUPAC. - Reliable Supply: In-stock availability at BenchChem for rapid, reproducible research with global shipping.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1234987-16-6
Cat. No. B2771714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
CAS1234987-16-6
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C19H24N4O/c1-15-6-2-3-7-17(15)22-19(24)21-14-16-9-12-23(13-10-16)18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H2,21,22,24)
InChIKeyOVUUIJZIJSWSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea: Chemical Identity & Procurement


1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic small molecule belonging to the piperidine urea class, featuring a 2-pyridyl-piperidine moiety linked via a methylene bridge to an o-tolyl urea group . Its molecular formula is C19H24N4O (MW 324.4) and it is cataloged under CAS 1234987-16-6 . The compound is primarily listed in chemical vendor catalogs and patent collections targeting enzyme inhibition, with its SMILES notation Cc1ccccc1NC(=O)NCC1CCN(c2ccccn2)CC1 confirming the ortho-tolyl substitution pattern that distinguishes it from unsubstituted phenyl analogs.

1
Piperidine urea enzyme inhibitor scaffold
Supports sEH and tankyrase/PARP-1 SAR studies
Class-level scaffold; direct target confirmation required
2
o-Tolyl + 2-pyridyl structural features
Distinct substitution pattern for selectivity and binding-mode interrogation
Differentiates from phenyl and N-alkyl piperidine urea analogs
3
Methylene spacer topology
Added rotational freedom may influence binding pocket complementarity
Not functionally equivalent to direct-linked piperidine ureas

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea: Why Analogs Cannot Be Substituted


Within the piperidine urea chemical space, seemingly minor modifications—such as altering the aryl substituent on the urea nitrogen or the N-substituent on the piperidine ring—can lead to profound changes in target binding, selectivity, metabolic stability, and off-target liability [1]. For example, a phenyl-to-o-tolyl substitution introduces a methyl group that alters steric bulk, lipophilicity (clogP), and potential π-stacking interactions with hydrophobic enzyme pockets, as demonstrated in SAR studies on 4-substituted piperidine-derived trisubstituted ureas as inhibitors of soluble epoxide hydrolase (sEH) [1]. Consequently, procurement of a 'close analog' without confirmation of equipotent activity and selectivity is scientifically invalid and poses significant risk in reproducible research.

!
Phenyl urea analogs lack ortho-methyl steric and electronic effects; lipophilicity, target residence time, and selectivity may shift.
!
N-Alkyl piperidine ureas lack 2-pyridyl metal-coordination and hydrogen-bond acceptor potential; target engagement profile may not transfer.
!
Direct-linked piperidine ureas omit the methylene spacer; conformational flexibility and binding geometry may differ.

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea: Differentiation from Closest Analogs


o-Tolyl vs. Phenyl Urea: Lipophilicity & Steric Differentiation

No direct head-to-head comparative data are publicly available for this specific compound versus its closest analogs. However, class-level SAR from piperidine urea sEH inhibitors indicates that replacing a phenyl ring with an o-tolyl group increases calculated lipophilicity (clogP) by approximately +0.5–0.7 log units and introduces a steric ortho-methyl group that can restrict conformational freedom of the urea linkage and modulate interactions with hydrophobic enzyme pockets [1]. This structural feature differentiates the compound from unsubstituted phenyl urea analogs (e.g., 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea) and may alter target residence time or selectivity profile.

o-Tolyl vs. Phenyl Urea
Class-level
Estimated ΔclogP ≈ +0.5–0.7 vs. phenyl; ortho-methyl steric bulk present
Supports o-tolyl differentiation review
Class-level SAR inference; no direct comparative assay data available
soluble epoxide hydrolase urea SAR piperidine derivatives

2-Pyridyl vs. Other N-Substituents: Metal-Coordination & H-Bonding Potential

The 2-pyridyl group on the piperidine nitrogen is a distinguishing feature compared to N-alkyl, N-benzyl, or N-aryl piperidine ureas. In related chemotypes, 2-pyridyl substituents have been exploited for bidentate metal chelation (e.g., kinase hinge binding) or hydrogen-bond acceptor capacity, which may confer unique target engagement profiles not achievable with simple alkyl or phenyl N-substituents [1][2]. Direct experimental confirmation for this compound is lacking.

2-Pyridyl vs. N-Alkyl/N-Benzyl
Class-level
2-Pyridyl group enables potential bidentate metal chelation and H-bond acceptor capacity
Supports 2-pyridyl functionality review
Inferred from kinase and metalloenzyme inhibitor design principles; no target-specific data
kinase inhibition tankyrase PARP piperidine urea

Methylene Spacer vs. Direct Linkage: Conformational Flexibility

This compound features a methylene (-CH2-) bridge between the piperidine ring and the urea nitrogen, whereas many piperidine ureas link the urea directly to the piperidine 4-position without a spacer. The additional rotatable bond introduced by the methylene spacer can alter the spatial orientation of the o-tolyl urea group relative to the pyridyl-piperidine scaffold, potentially affecting binding pocket complementarity [1]. No direct comparative experimental data (e.g., ΔIC50 or ΔKi) exist for this specific compound versus a direct-linked analog.

Methylene Spacer vs. Direct Link
Class-level
One additional rotatable bond alters spatial orientation of the o-tolyl urea group
Supports linker topology review
Qualitative molecular topology comparison; no Δaffinity data exist
conformational analysis urea SAR linker optimization

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea: Research & Industrial Applications


sEH SAR Chemical Probe

Based on the well-established activity of 4-substituted piperidine-derived trisubstituted ureas as sEH inhibitors [1], this compound may serve as a scaffold diversification tool in sEH SAR campaigns, particularly for interrogating the effects of ortho-tolyl substitution and 2-pyridyl-piperidine topology on inhibitor potency, selectivity, and pharmacokinetics. Researchers procuring this compound for sEH studies should benchmark it against known sEH inhibitors (e.g., compound 2d from Shen et al. 2009) to quantify its relative activity.

Tankyrase/PARP-1 Dual Inhibition Probe for Cancer Validation

Piperidine urea derivatives are claimed as tankyrase and PARP-1 inhibitors in patent literature [1]. This compound's 2-pyridyl-piperidine-urea scaffold aligns with the general Markush structures in these filings and may be evaluated as a starting point for dual tankyrase/PARP-1 inhibition in oncology target validation, provided that in-house biochemical profiling confirms on-target activity.

Comparative Physicochemical Profiling of Piperidine Urea Libraries

The compound's distinct ortho-tolyl and 2-pyridyl motifs make it a useful candidate for comparative physicochemical profiling (solubility, logD, permeability, microsomal stability) against phenyl-substituted and N-alkyl piperidine urea analogs. Such profiling can inform lead optimization decisions in drug discovery programs targeting enzymes susceptible to urea-based inhibition.

Application
Selection Property
Validation Focus
sEH inhibitor SAR diversification
o-Tolyl substitution & 2-pyridyl-piperidine topology
Benchmark against established sEH inhibitor series for relative activity
Tankyrase/PARP-1 target validation probe
2-Pyridyl-piperidine-urea scaffold alignment
In-house biochemical profiling for on-target activity confirmation
Comparative physicochemical profiling
Ortho-tolyl & 2-pyridyl structural motifs
Solubility, logD, and microsomal stability versus phenyl and N-alkyl analogs
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